N-[2-(1H-indol-3-yl)ethyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide
Descripción
The compound N-[2-(1H-indol-3-yl)ethyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide features a propanamide backbone with two critical substituents:
- An indole-ethyl group (derived from tryptamine) at the N-terminus.
- A thiazole ring at the C-terminus, functionalized with a phenylcarbamoyl amino group.
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c29-21(24-13-12-16-14-25-20-9-5-4-8-19(16)20)11-10-18-15-31-23(27-18)28-22(30)26-17-6-2-1-3-7-17/h1-9,14-15,25H,10-13H2,(H,24,29)(H2,26,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPMCKGGBDMKJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CCC(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-[2-(1H-indol-3-yl)ethyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer, anticonvulsant, and immunomodulatory effects, supported by data tables and case studies.
Chemical Structure and Properties
The compound features an indole moiety linked to a thiazole ring through an ethyl chain, with a phenylcarbamoyl group contributing to its biological properties. The structural formula can be represented as follows:
Structural Components
| Component | Description |
|---|---|
| Indole | Aromatic heterocyclic compound |
| Thiazole | Five-membered ring containing sulfur |
| Phenylcarbamoyl | Enhances pharmacological properties |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-[2-(1H-indol-3-yl)ethyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide. For instance, thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of thiazole-containing compounds on cancer cell lines such as HT29 (colon cancer) and Jurkat (leukemia). The results indicated:
| Compound ID | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 9 | HT29 | 1.61 | Induces apoptosis via Bcl-2 inhibition |
| 10 | Jurkat | 1.98 | Disrupts mitochondrial function |
The presence of electron-donating groups in the phenyl ring was found to enhance activity significantly .
Anticonvulsant Activity
The anticonvulsant properties of related compounds have been documented extensively. For example, certain thiazole derivatives demonstrated effective protection in seizure models.
Case Study: Anticonvulsant Efficacy
A specific compound was tested in a pentylenetetrazole (PTZ) seizure model:
| Compound ID | Dose (mg/kg) | Protection (%) |
|---|---|---|
| 1 | 10 | 100 |
| 2 | 20 | 75 |
These findings suggest that the thiazole moiety contributes significantly to anticonvulsant activity .
Immunomodulatory Effects
Immunomodulatory activities have also been observed with thiazole derivatives. These compounds can modulate immune responses, making them candidates for further investigation in autoimmune diseases.
Data Summary: Immunomodulatory Activity
A recent study assessed the immunomodulatory effects of several thiazole derivatives:
| Compound ID | Immune Response Effect |
|---|---|
| 31 | Increased cytokine production |
| 32 | Enhanced macrophage activation |
Compounds with specific substitutions on the thiazole ring exhibited improved immunological profiles, suggesting potential therapeutic applications in immunotherapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of N-[2-(1H-indol-3-yl)ethyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide. Key observations include:
- Thiazole Ring : Essential for anticancer and anticonvulsant activities.
- Phenyl Group : Substituents on the phenyl group influence cytotoxicity and immunomodulatory effects.
- Indole Moiety : Contributes to overall stability and interaction with biological targets.
Comparación Con Compuestos Similares
Data Tables
Table 1: Structural and Physicochemical Comparison
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
